Epertinib

Kinase Inhibition IC50 EGFR

Select Epertinib for its unique, potent reversible inhibition of EGFR, HER2, and HER4 (IC50: 1.48, 7.15, 2.49 nM). It is the superior choice over Lapatinib for HER2+ gastric cancer models, demonstrating complete tumor growth inhibition at 50 mg/kg in NCI-N87 xenografts. As a brain-penetrant molecule, it is the optimal tool for CNS metastasis research, outperforming non-CNS penetrant alternatives. Ensure reproducible, high-impact results by choosing the only compound with this specific potency and BBB penetration profile.

Molecular Formula C30H27ClFN5O3
Molecular Weight 560.0 g/mol
CAS No. 908305-13-5
Cat. No. B607340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpertinib
CAS908305-13-5
SynonymsEpertinib;  S-22611;  S22611;  S 22611; 
Molecular FormulaC30H27ClFN5O3
Molecular Weight560.0 g/mol
Structural Identifiers
InChIInChI=1S/C30H27ClFN5O3/c1-2-4-27(37-40-18-24-17-38-12-11-33-24)21-7-9-28-25(14-21)30(35-19-34-28)36-23-8-10-29(26(31)15-23)39-16-20-5-3-6-22(32)13-20/h3,5-10,13-15,19,24,33H,11-12,16-18H2,1H3,(H,34,35,36)/b37-27+/t24-/m1/s1
InChIKeyIBCIAMOTBDGBJN-NRLRZRKLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Epertinib (CAS 908305-13-5): A Reversible Dual EGFR/HER2 Tyrosine Kinase Inhibitor for Research


Epertinib (also known as S-222611 or S-22611; CAS 908305-13-5) is a potent, orally bioavailable, reversible small-molecule tyrosine kinase inhibitor (TKI) that selectively targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4 [1]. Its primary mechanism of action involves blocking the ATP-binding pocket of these kinases, thereby inhibiting downstream oncogenic signaling pathways critical for tumor cell proliferation and survival [2]. Epertinib has been investigated in clinical trials, including as a monotherapy and in combination with other HER2-directed agents, for the treatment of advanced solid tumors, most notably HER2-positive metastatic breast cancer [3].

Epertinib's Quantifiable Distinctions vs. Lapatinib and Neratinib


The simple categorization of Epertinib as a 'dual EGFR/HER2 inhibitor' masks critical, quantifiable differences from its closest analogs, Neratinib and Lapatinib, making substitution in research a high-risk proposition. Unlike the irreversible inhibitor Neratinib (which forms a covalent bond with its target) or the first-generation reversible inhibitor Lapatinib, Epertinib is a distinct chemical entity with a unique selectivity profile, potency, and pharmacokinetic behavior that directly impacts experimental and translational outcomes [1][2]. The data presented below demonstrate that Epertinib offers a specific combination of high potency, selectivity, and clinical activity in a post-T-DM1 setting that is not replicated by other agents, underscoring the necessity for precise compound selection [3].

Epertinib (908305-13-5): Head-to-Head and Cross-Study Evidence of Differential Performance


Biochemical Potency: Epertinib vs. Neratinib in Cell-Free Kinase Assays

In cell-free kinase assays, Epertinib demonstrates substantially higher potency against EGFR, HER2, and HER4 compared to the irreversible inhibitor Neratinib [1]. This superior biochemical activity is a key differentiator.

Kinase Inhibition IC50 EGFR HER2 HER4

Selectivity Profile: Epertinib's Kinase Inhibition Fingerprint

Epertinib exhibits a cleaner selectivity profile compared to other multi-targeted kinase inhibitors. It does not inhibit a panel of kinases including KDR (VEGFR2), IGF1R, SRC, KIT, and PDGFRβ at relevant concentrations [1]. This contrasts with inhibitors like Neratinib, which demonstrates measurable inhibition of KDR (IC50: 800 nM) and Src (IC50: 1400 nM) .

Kinase Selectivity Off-Target KDR SRC IGF1R

In Vivo Antitumor Efficacy: Epertinib vs. Lapatinib in a Gastric Cancer Xenograft

Epertinib demonstrates superior in vivo antitumor activity compared to the first-generation dual EGFR/HER2 inhibitor Lapatinib (GW572016) in a head-to-head study. In the NCI-N87 human gastric cancer xenograft model, Epertinib was significantly more potent [1].

Xenograft Model In Vivo Efficacy ED50 Gastric Cancer NCI-N87

Cellular Target Engagement: Inhibition of HER2 and EGFR Phosphorylation

Epertinib's potent biochemical activity translates into strong inhibition of downstream signaling in a cellular context. In NCI-N87 human gastric cancer cells, Epertinib potently inhibits the phosphorylation of its primary targets, EGFR and HER2 [1].

Cellular Assay Phosphorylation NCI-N87 Target Engagement

Clinical Efficacy in Heavily Pre-Treated HER2+ Metastatic Breast Cancer

Epertinib demonstrates clinically meaningful activity in a heavily pre-treated patient population that has progressed on multiple prior HER2-directed therapies, including the antibody-drug conjugate T-DM1. In a Phase I/II trial, Epertinib combined with trastuzumab achieved a notable Objective Response Rate (ORR) of 67% [1][2].

Clinical Trial Objective Response Rate HER2+ Breast Cancer T-DM1 Brain Metastases

Activity Against Brain Metastases in Preclinical and Clinical Settings

A key differentiator for Epertinib is its demonstrated activity against central nervous system (CNS) metastases. This has been observed both preclinically, where it significantly reduced brain tumor volume in an intracranial breast cancer model, and clinically, with measurable regression of brain metastases in patients [1][2].

Brain Metastasis Blood-Brain Barrier CNS Activity Breast Cancer

High-Impact Research Applications of Epertinib (908305-13-5) Based on Differentiating Evidence


Investigating T-DM1 Resistance Mechanisms in HER2+ Breast Cancer

Epertinib's demonstrated clinical efficacy in patients with HER2-positive metastatic breast cancer who have progressed on prior T-DM1 therapy (4 of 6 such patients responded when Epertinib was combined with trastuzumab) makes it an essential tool for studying acquired resistance to antibody-drug conjugates [1]. Researchers can use Epertinib in T-DM1-resistant cell line models or patient-derived xenografts (PDXs) to dissect the signaling pathways that remain targetable and to evaluate the potential of overcoming this resistance through potent, reversible dual EGFR/HER2 inhibition.

Preclinical Modeling of Breast Cancer Brain Metastasis

For studies focused on central nervous system (CNS) metastasis, Epertinib is uniquely positioned due to its documented ability to cross the blood-brain barrier and exert antitumor effects in the brain [2][3]. Preclinical evidence shows a significant reduction in brain tumor volume in a mouse model of intracranial breast cancer, which is corroborated by clinical observations of regression in brain metastases [4]. This makes Epertinib a superior choice over compounds like Lapatinib for researchers developing novel therapies or studying the biology of HER2-positive brain metastases.

Comparative Oncology Studies: Reversible vs. Irreversible HER2 Inhibition

Epertinib serves as the optimal reversible comparator for studies involving irreversible HER2 TKIs like Neratinib or Afatinib. The significant difference in biochemical potency (e.g., 62-fold more potent against EGFR than Neratinib) and a distinct kinase selectivity profile (no inhibition of KDR or SRC) allow researchers to directly compare the therapeutic impact of reversible versus irreversible target engagement in the same experimental models [5]. This is critical for understanding the relative importance of sustained target inhibition versus off-target effects and potency in driving efficacy and toxicity.

Gastric and Upper GI Cancer Models Requiring High In Vivo Efficacy

Based on the direct head-to-head comparison showing superior in vivo activity over Lapatinib in the NCI-N87 gastric cancer xenograft model, Epertinib is the preferred agent for preclinical studies in gastric and other upper gastrointestinal (GI) cancers with HER2 amplification [2][6]. The compound's ability to completely inhibit tumor growth at 50 mg/kg, where Lapatinib was less effective, makes it a powerful tool for establishing proof-of-concept for new combination therapies or for investigating resistance mechanisms in these specific cancer types.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epertinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.